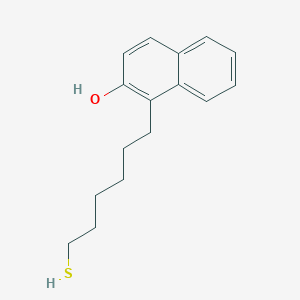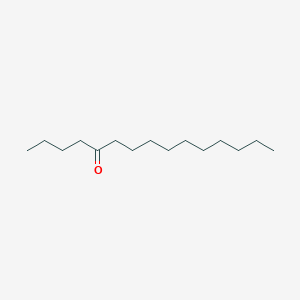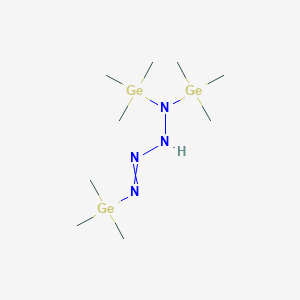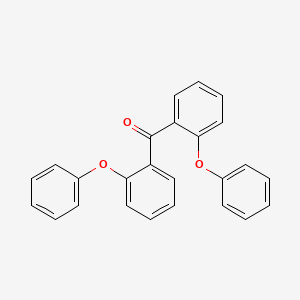
1,2,2,3,5,6,6-Heptamethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,5,6,6-Heptamethylpiperidin-4-one is an organic compound belonging to the piperidine family Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,5,6,6-Heptamethylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst type, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and cost-effectiveness. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,5,6,6-Heptamethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1,2,2,3,5,6,6-Heptamethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,2,3,5,6,6-Heptamethylpiperidin-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.
N-Methylpiperidine: Another derivative with similar properties but different reactivity.
2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a precursor for various compounds.
Uniqueness
1,2,2,3,5,6,6-Heptamethylpiperidin-4-one stands out due to its highly substituted structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other piperidine derivatives may not be suitable.
Properties
CAS No. |
92884-78-1 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1,2,2,3,5,6,6-heptamethylpiperidin-4-one |
InChI |
InChI=1S/C12H23NO/c1-8-10(14)9(2)12(5,6)13(7)11(8,3)4/h8-9H,1-7H3 |
InChI Key |
RYKKSSSXUVARHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(C(N(C1(C)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


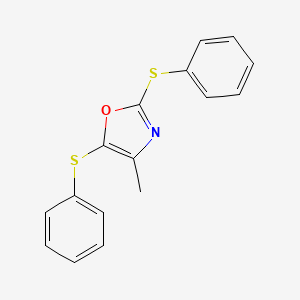
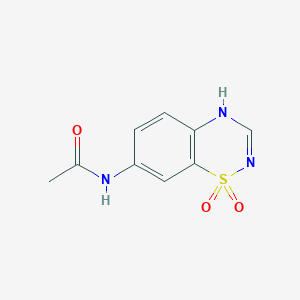
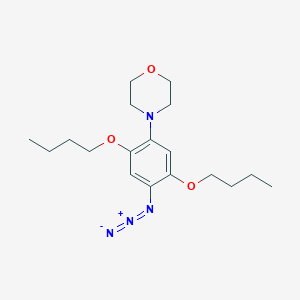
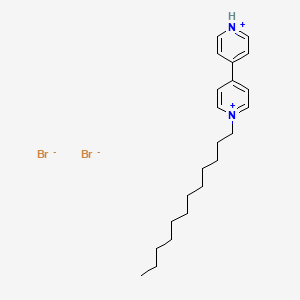
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
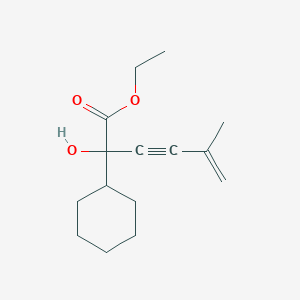
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
